3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine
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Overview
Description
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine typically involves the reaction of 2-nitro-4-(trifluoromethyl)phenol with azetidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like potassium carbonate. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency. These methods utilize mixed acid systems within droplet-based microreactors to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in radical reactions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from -10°C to 100°C and pressures from atmospheric to several atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and substituted azetidines. These products are often characterized by their enhanced reactivity and potential for further functionalization .
Scientific Research Applications
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The azetidine ring can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the nitro and trifluoromethyl groups but lacks the azetidine ring.
4-Methyl-3-(2-nitro-4-trifluoromethyl-phenoxy)-benzo©chromen-6-one: Contains similar functional groups but has a different core structure.
Aniline, 2-nitro-4-trifluoromethyl-: Similar functional groups but different overall structure.
Uniqueness
3-((2-Nitro-4-(trifluoromethyl)phenoxy)methyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11F3N2O3 |
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Molecular Weight |
276.21 g/mol |
IUPAC Name |
3-[[2-nitro-4-(trifluoromethyl)phenoxy]methyl]azetidine |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-10(9(3-8)16(17)18)19-6-7-4-15-5-7/h1-3,7,15H,4-6H2 |
InChI Key |
ALCHJDZAKAUZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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